molecular formula C11H12N8O B12159636 N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12159636
M. Wt: 272.27 g/mol
InChI Key: GJFBKYDUSGBLML-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring fused with a tetrazole ring, which is further connected to a pyridine ring, making it a fascinating subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The tetrazole ring is then introduced via a [2+3] cycloaddition reaction between azides and nitriles. Finally, the pyridine ring is fused to the tetrazole ring using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes using advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions often require catalysts and are conducted under reflux conditions.

Major Products

Scientific Research Applications

N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide has been studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential as an anti-cancer agent, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, the compound has been shown to inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide
  • N-[3-(methyl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide
  • N-[3-(ethyl)-1H-1,2,4-triazol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable subject for further research and development.

Properties

Molecular Formula

C11H12N8O

Molecular Weight

272.27 g/mol

IUPAC Name

N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C11H12N8O/c1-6(2)9-12-11(16-15-9)13-10(20)7-3-4-19-8(5-7)14-17-18-19/h3-6H,1-2H3,(H2,12,13,15,16,20)

InChI Key

GJFBKYDUSGBLML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC3=NN=NN3C=C2

Origin of Product

United States

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